molecular formula C7H9ClN2O2 B6598107 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole CAS No. 1247575-59-2

5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole

Cat. No.: B6598107
CAS No.: 1247575-59-2
M. Wt: 188.61 g/mol
InChI Key: MGSBCWXQZBBVAQ-UHFFFAOYSA-N
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Description

5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted hydrazine with an oxan-4-yl carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up and forming different products.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced forms of the compound with altered ring structures.

    Substitution: A variety of substituted oxadiazoles with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole is used as a building block in organic synthesis

Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. They have shown activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry: The compound is also used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    5-chloro-3-(oxan-4-yl)-1,2,4-thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    5-chloro-3-(oxan-4-yl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring.

    5-chloro-3-(oxan-4-yl)-1,2,4-oxazole: Similar structure but with a different arrangement of atoms in the ring.

Uniqueness: 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSBCWXQZBBVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247575-59-2
Record name 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole
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